3-[(1,3-Thiazol-2-yl)amino]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c9-5(10)1-2-7-6-8-3-4-11-6/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLUKOGXLTYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55953-54-3 | |
| Record name | 3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-[(1,3-Thiazol-2-yl)amino]propanoic acid chemical structure and properties
This guide serves as a technical monograph on 3-[(1,3-Thiazol-2-yl)amino]propanoic acid , a functionalized
Chemical Class: Heterocyclic
Structural Analysis & Physicochemical Profile
The molecule consists of a 2-aminothiazole moiety coupled to a propanoic acid backbone via the exocyclic nitrogen. This structure creates a unique electronic environment characterized by amino-imine tautomerism and zwitterionic potential.
Chemical Identity
-
IUPAC Name: 3-[(1,3-Thiazol-2-yl)amino]propanoic acid
-
Common Reference:
-(2-Thiazolyl)- -alanine -
Molecular Formula:
-
Molecular Weight: 172.21 g/mol
Physicochemical Properties Table
The following data synthesizes experimental baselines for the constituent moieties (2-aminothiazole and
| Property | Value / Characteristic | Technical Note |
| pKa (Acidic) | ~3.6 – 3.9 | Attributed to the carboxyl group; slightly lower than propanoic acid due to the electron-withdrawing heteroaryl amine. |
| pKa (Basic) | ~5.3 – 5.5 | Attributed to the thiazole ring nitrogen. The exocyclic amine is less basic due to resonance delocalization into the ring. |
| LogP (Predicted) | 0.2 – 0.5 | Low lipophilicity due to polarity and potential zwitterionic state at physiological pH. |
| H-Bond Donors | 2 | Carboxyl -OH and Secondary Amine -NH. |
| H-Bond Acceptors | 4 | Thiazole N, Thiazole S, Carbonyl O, Hydroxyl O. |
| Solubility | High in DMSO, MeOH; Moderate in | pH-dependent aqueous solubility; minimum solubility near isoelectric point (pI ~4.5). |
Tautomeric Considerations
A critical aspect of 2-aminothiazoles is the amino-imine tautomeric equilibrium. While the amino form is generally predominant in solution, the imino form can influence binding modes in protein pockets (e.g., kinase ATP-binding sites).
-
Amino Form:
-H is exocyclic. -
Imino Form:
-H is on the ring nitrogen ( ).
Synthesis Methodology: The Aza-Michael Addition
The most atom-economical and scalable route to 3-[(1,3-Thiazol-2-yl)amino]propanoic acid is the Aza-Michael addition of 2-aminothiazole to acrylic acid (or its esters). This avoids the use of halogenated alkylating agents.
Reaction Mechanism & Pathway
The nucleophilic exocyclic amine of the thiazole attacks the electrophilic
Figure 1: Mechanistic flow of the Aza-Michael addition synthesis route.
Validated Experimental Protocol
Objective: Synthesis of 3-[(1,3-Thiazol-2-yl)amino]propanoic acid via solvent-free Aza-Michael addition.
Reagents:
-
2-Aminothiazole (1.0 equiv)
-
Acrylic Acid (1.1 equiv)
-
Catalyst: Glacial Acetic Acid (0.1 equiv) or Water (autocatalysis)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-aminothiazole (10 mmol, 1.00 g) and acrylic acid (11 mmol, 0.79 g).
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Why: Thermal energy is required to overcome the activation barrier of the weak nucleophile (aminothiazole). Solvent-free conditions maximize concentration and reaction rate.
-
-
Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting aminothiazole (
) should disappear. -
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Add cold Acetone or Diethyl Ether (10 mL) and sonicate. The product often oils out or precipitates as a sticky solid due to its zwitterionic nature.
-
If oil persists: Triturate with Ethanol/Ether (1:1) to induce crystallization.
-
-
Purification: Recrystallize from hot water or water/ethanol mixture.
-
Drying: Vacuum dry at 50°C for 12 hours.
Yield Expectation: 65–80%.
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral features must be confirmed.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO- | Carboxylic Acid (-COOH) | |
| Amine (-NH-) | ||
| Thiazole Ring Protons ( | ||
| IR Spectroscopy | 1700–1720 | C=O Stretch (Carboxylic Acid) |
| 3200–3400 | N-H Stretch | |
| LC-MS (ESI+) | Protonated Molecular Ion |
Applications in Drug Discovery
This molecule acts as a versatile linker and pharmacophore .
Fragment-Based Drug Design (FBDD)
The 2-aminothiazole motif is a "privileged structure" in kinase inhibition (e.g., Dasatinib). The propanoic acid tail provides a handle for:
-
Solubility enhancement: The acid group increases polarity.
-
Salt formation: Allows for formulation optimization.
-
PROTAC Linkers: The acid can be amidated to attach E3 ligase ligands or warheads, serving as a rigid, polar spacer.
Supramolecular Synthons
Due to the donor-acceptor-donor (D-A-D) hydrogen bonding capability of the aminothiazole face, this molecule is used in crystal engineering to form robust supramolecular networks with carboxylic acids or pyridines.
Workflow: Utilization as a Building Block
When using this molecule to build larger drugs (e.g., amide coupling), standard peptide coupling protocols apply, but protection of the thiazole nitrogen is rarely necessary due to its low nucleophilicity compared to the carboxylic acid activation.
Figure 2: Workflow for utilizing the compound in peptide coupling reactions.
References
-
National Center for Biotechnology Information. (n.d.). 2-Aminothiazole (Compound Summary). PubChem. Retrieved from [Link]
- Rehman, A., et al. (2014). Green synthesis of N-heterocycles via Aza-Michael addition. Journal of Chemistry. (General methodology reference for Aza-Michael on heterocycles).
- Chakraborty, B., et al. (2011). Solvent-free synthesis of beta-amino acids. Tetrahedron Letters. (Methodology for acrylic acid addition).
Methodological & Application
Reaction conditions for N-alkylation of 2-aminothiazole with acrylic acid
Application Note: Precision N-Alkylation of 2-Aminothiazole via Aza-Michael Addition
Executive Summary
The N-alkylation of 2-aminothiazole with acrylic acid is a pivotal transformation in medicinal chemistry, yielding
This guide addresses the primary synthetic challenge: Regioselectivity . 2-Aminothiazole is an ambident nucleophile, capable of reacting at the exocyclic amine (
Mechanistic Insight & Regioselectivity
To ensure reproducibility, one must understand the driving forces of the reaction. The reaction is not a simple substitution (
-
The Nucleophile: 2-Aminothiazole exists in equilibrium between the amino (aromatic) and imino (non-aromatic) tautomers. The amino form is dominant in solution.
-
The Electrophile: Acrylic acid is a "hard" Michael acceptor.
-
The Solvent Effect: Water is the superior solvent for this transformation. It acts as a dual-activation medium:
-
Hydrogen Bonding: Water activates the carbonyl of the acrylic acid, increasing the electrophilicity of the
-carbon. -
Proton Transfer: Water facilitates the rapid proton transfer required to stabilize the zwitterionic intermediate, preventing the retro-Michael reaction.
-
Visualizing the Pathway
Caption: Reaction pathway favoring exocyclic N-alkylation via thermodynamic control in aqueous media.
Optimized Experimental Protocols
Two protocols are provided: the Standard "Green" Aqueous Method (recommended for scale-up and purity) and the Catalytic Method (for difficult substrates).
Protocol A: Water-Mediated Synthesis (Standard)
Best for: High purity, simple workup, "Green Chemistry" compliance.
Reagents:
-
Acrylic Acid (1.2 equiv)
-
Sodium Carbonate (
) (0.5 equiv) or Sodium Acetate (1.0 equiv) -
Solvent: Deionized Water (
) -
Inhibitor: Hydroquinone (trace, optional if acrylic acid is fresh)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (10 mmol) in water (20 mL).
-
Activation: Add sodium carbonate (5 mmol). Note: This buffers the solution and prevents polymerization of acrylic acid while maintaining the amine in its nucleophilic free-base form.
-
Addition: Add acrylic acid (12 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours.-
Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine will disappear, and a more polar spot (product) will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with Glacial Acetic Acid or dilute HCl to pH 5–6 (the isoelectric point of the amino acid product).
-
Observation: A white to off-white solid should precipitate.
-
-
Purification:
-
Filter the solid and wash with cold water (
) followed by cold ethanol ( ). -
Recrystallize from hot water or water/ethanol if necessary.
-
Protocol B: Lewis Acid/Glycine Catalyzed (Fast Track)
Best for: Sterically hindered thiazoles or when water solubility is an issue.
Reagents:
-
Acrylic Acid (1.5 equiv)
-
Catalyst: Glycine (10 mol%) or
(5 mol%) -
Solvent: Toluene or Ethanol
Procedure:
-
Mix amine, acrylic acid, and catalyst in Toluene.
-
Reflux for 4–6 hours.
-
Evaporate solvent.[3]
-
Resuspend residue in saturated
(aq) to dissolve the amino acid product. -
Wash with Ethyl Acetate (removes unreacted starting material).
-
Acidify aqueous layer to pH 6 to precipitate product.
Data Analysis & Quality Control
Confirming the regioselectivity (Exo-N vs Endo-N) is critical. Use the following NMR markers.
Table 1: NMR Characterization Markers (in DMSO-
| Feature | Exocyclic Product (Desired) | Endocyclic Product (Undesired) |
| Thiazole H-4/H-5 | Two doublets | Shifted downfield ( |
| N-H Signal | Broad singlet | Often absent or very downfield imino proton. |
| Triplet | Similar, but integration may vary if ring opens. | |
| Triplet | Triplet, often slightly deshielded. | |
| Solubility | Soluble in dilute base/acid; precipitates at pH 6. | Water soluble salt; does not precipitate easily at pH 6. |
Workflow Visualization
Caption: Operational workflow for the water-mediated synthesis of N-(2-thiazolyl)-beta-alanine.
Troubleshooting & Expert Tips
-
Polymerization: If the reaction mixture turns into a gel, acrylic acid has polymerized. Solution: Add 5-10 mg of Hydroquinone or MEHQ to the reaction mixture. Ensure the condenser is open to air (oxygen inhibits radical polymerization) or use a drying tube if strictly anhydrous (though not needed for Protocol A).
-
Oily Product: If the product does not precipitate at pH 6, it may be an "oiling out" phenomenon. Solution: Scratch the flask walls with a glass rod, cool to
, or add a small amount of Ethanol to induce crystallization. -
Ester Impurity: If using ethanol as a solvent (Protocol B), you may form the ethyl ester. Solution: Saponify with 1M NaOH, then re-acidify to isolate the free acid.
References
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. National Institutes of Health (NIH). [Link]
-
Regioselectivity of aza-Michael addition. ResearchGate (Review of Aza-Michael methodologies). [Link]
Sources
Application Note: Strategic Esterification of 3-[(1,3-Thiazol-2-yl)amino]propanoic Acid
Executive Summary & Strategic Context
The compound 3-[(1,3-Thiazol-2-yl)amino]propanoic acid (also known as
While the synthesis of the acid precursor is well-documented (typically via the reaction of 2-aminothiazole with acrylic acid), the subsequent esterification presents specific challenges often overlooked in general protocols:
-
Zwitterionic Solubility: The molecule possesses a basic thiazole nitrogen/secondary amine and an acidic carboxyl group, leading to poor solubility in standard non-polar organic solvents (DCM, Toluene).
-
Nucleophilic Competition: The secondary amine, though electronically deactivated by the thiazole ring, remains a potential site for competitive
-acylation or -alkylation if reaction conditions are not strictly controlled. -
-Amino Acid Instability: Under harsh thermal or basic conditions,
-amino acid derivatives can undergo retro-Michael reactions.
This guide details two validated protocols designed to maximize yield while suppressing side reactions.
Chemical Analysis & Pre-Reaction Considerations
Before initiating synthesis, the physicochemical properties of the substrate must be understood to select the correct solvent system.
| Parameter | Characteristic | Implication for Protocol |
| Functional Group | Secondary Amine (–NH–) | Potential for |
| Functional Group | Thiazole Nitrogen | Basic site. Will form salts with mineral acids (HCl, H₂SO₄). |
| Solubility | Low in DCM/Et₂O; High in acidic MeOH/EtOH | Acid-catalyzed methods are preferred to ensure homogeneity. |
| Thermal Stability | Moderate | Avoid prolonged reflux >80°C to prevent retro-Michael decomposition. |
Protocol A: Thionyl Chloride Mediated Esterification (In Situ Acid Catalysis)
Best For: Methyl and Ethyl Esters. Mechanism: Formation of anhydrous HCl in situ and transient acid chloride formation.
Rationale
Direct Fisher esterification using H₂SO₄ often leads to difficult workups due to the amphoteric nature of the product. Using Thionyl Chloride (
Step-by-Step Methodology
Reagents:
-
Substrate: 3-[(1,3-Thiazol-2-yl)amino]propanoic acid (1.0 eq)
-
Solvent/Reagent: Anhydrous Methanol or Ethanol (20 vol)
-
Reagent: Thionyl Chloride (1.5 – 2.0 eq)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/nitrogen balloon), and an addition funnel.
-
Solvation (Suspension): Charge the flask with the carboxylic acid substrate and the anhydrous alcohol. Note: The starting material will likely be a suspension at this stage.
-
Cryogenic Addition: Cool the suspension to 0°C using an ice bath.
-
Activation: Add Thionyl Chloride dropwise over 20–30 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature <10°C during addition.
-
Observation: As HCl is generated, the suspension should clear, indicating the formation of the soluble hydrochloride salt.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (approx. 60°C) for 3–5 hours.
-
Monitoring: Check via TLC (System: 10% MeOH in DCM). The baseline acid spot should disappear, replaced by a higher R_f ester spot.
-
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove solvent and excess
. -
Neutralization (Crucial): The residue is the hydrochloride salt. Dissolve in minimal water/ice, and carefully neutralize with saturated
to pH ~8. -
Extract immediately with Ethyl Acetate (
). -
Dry organic layer over
, filter, and concentrate.
-
Workflow Visualization
Figure 1: Workflow for Thionyl Chloride mediated esterification emphasizing temperature control and neutralization.
Protocol B: Steglich Esterification (DCC/DMAP)
Best For:
Rationale
When preparing esters with acid-labile groups (like
Step-by-Step Methodology
Reagents:
-
Substrate: 3-[(1,3-Thiazol-2-yl)amino]propanoic acid (1.0 eq)
-
Alcohol:
-Butanol or Benzyl Alcohol (1.1 – 1.5 eq) -
Coupling Agent: DCC (1.1 eq)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Anhydrous DCM or DMF (if solubility is an issue).
Procedure:
-
Dissolution: Dissolve the acid substrate in anhydrous DCM. If solubility is poor, add a small amount of DMF.
-
Add Alcohol & Catalyst: Add the target alcohol and DMAP to the solution.
-
Coupling: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.
-
Observation: A white precipitate (dicyclohexylurea - DCU) will begin to form almost immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12–16h).
-
Workup:
-
Filtration: Filter off the precipitated DCU byproduct.
-
Wash: Wash the filtrate with 0.5N HCl (to remove DMAP and unreacted thiazole), then saturated
, then brine. -
Purification: Flash column chromatography is usually required to remove traces of urea.
-
Quality Control & Troubleshooting
Analytical Specifications
Upon isolation, the ester should be validated against these criteria:
| Technique | Expected Signal | Interpretation |
| 1H NMR | Confirms esterification. Absence of broad COOH peak >11 ppm. | |
| 1H NMR | Thiazole ring protons (characteristic doublet pair). | |
| HPLC | Shift in Retention Time (RT) | Ester is significantly less polar; RT should increase on Reverse Phase (C18). |
| MS (ESI) | [M+H]+ matches Ester MW | Confirm no |
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction (Protocol A)
-
Cause: Water in the alcohol or old
. -
Fix: Distill alcohol over Mg/I₂ or use molecular sieves. Ensure
is colorless, not yellow.
Issue: Product is an Oil/Gum that won't crystallize
-
Cause: Trace solvent or impurities.
-
Fix: Triturate with cold Hexanes or Diethyl Ether. The thiazole esters often crystallize upon scratching or seeding.
Issue: N-Alkylation observed
-
Context: This usually happens if attempting alkylation with Alkyl Halides + Base (e.g., MeI + K₂CO₃).
-
Fix:Do not use alkyl halides. Stick to Protocol A or B. The amide-like resonance of the thiazole-amine bond (
) sufficiently protects the nitrogen during acid-catalyzed esterification, but it is vulnerable to strong alkylating agents.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for ester stability and formation conditions).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational paper for Protocol B).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Authoritative source for Thionyl Chloride esterification protocols).
-
Xue, C. B., et al. (1997). Discovery of an Orally Active Non-Peptide Fibrinogen Receptor Antagonist. Journal of Medicinal Chemistry, 40(20), 3184–3195. (Contextual usage of aminothiazole propanoic acid derivatives in drug design).
Validation & Comparative
Comparative Biological Profiling: Beta-Alanine vs. 3-[(1,3-Thiazol-2-yl)amino]propanoic acid
This guide provides a comparative technical analysis of the endogenous metabolite Beta-alanine versus its synthetic N-heterocyclic derivative, 3-[(1,3-Thiazol-2-yl)amino]propanoic acid (referred to herein as N-Thiazolyl-β-Ala ).
This analysis is structured for drug discovery professionals focusing on lead optimization , bioisosterism , and pharmacokinetic profiling .
Executive Summary: The Native vs. The Mimetic
In medicinal chemistry, the transformation of an endogenous amino acid into an N-heteroaryl derivative is a classic strategy to modulate lipophilicity , metabolic stability , and receptor affinity .
-
Beta-alanine (3-aminopropanoic acid): A highly polar, zwitterionic non-proteinogenic amino acid. It functions primarily as the rate-limiting precursor to carnosine and as a neurotransmitter/neuromodulator at glycine and GABA receptors. Its bioavailability is strictly regulated by the Taurine Transporter (TauT).
-
3-[(1,3-Thiazol-2-yl)amino]propanoic acid (N-Thiazolyl-β-Ala): A synthetic derivative where the primary amine is capped with a thiazole ring. This modification drastically alters the physicochemical profile, removing the zwitterionic character at physiological pH, increasing lipophilicity, and likely abolishing recognition by the TauT transporter while potentially enabling novel hydrophobic interactions (e.g., in kinase or GPCR allosteric pockets).
Physicochemical & Structural Comparison
The biological divergence begins with the fundamental shift in molecular properties.
| Feature | Beta-Alanine | N-Thiazolyl-β-Ala | Impact on Biological Activity |
| Structure | Steric bulk increase; introduction of aromaticity.[1] | ||
| Molecular Weight | 89.09 g/mol | ~172.2 g/mol | Remains fragment-sized (<200 Da); suitable for FBDD. |
| Acid pKa (COOH) | ~3.6 | ~3.8 - 4.0 | Carboxyl group remains ionized at pH 7.4. |
| Base pKa (NH) | ~10.2 (Primary Amine) | ~5.3 (Aminothiazole) | Critical Shift: The thiazole nitrogen is far less basic. At pH 7.4, Beta-alanine is a zwitterion ; N-Thiazolyl-β-Ala is an anion . |
| LogP (Lipophilicity) | -3.05 (Highly Hydrophilic) | ~0.5 - 1.2 (Estimated) | Permeability Shift: The derivative can likely cross membranes via passive diffusion, unlike Beta-alanine. |
| H-Bond Donors | 2 (Primary Amine + OH) | 1 (Secondary Amine + OH) | Reduced desolvation penalty for binding. |
Biological Activity & Mechanism of Action
A. Beta-Alanine: The Endogenous Pathway
Beta-alanine acts through specific, high-affinity interactions dependent on its zwitterionic state.
-
Transport: Exclusively transported by TauT (SLC6A6) and PAT1 (SLC36A1) .
-
Metabolism: Substrate for Carnosine Synthase (ATPGD1) ; condenses with L-histidine to form Carnosine.
-
Receptor Activity: Agonist at Glycine Receptors (GlyR) and GABA-A Receptors (low affinity).
-
Catabolism: Transaminated by Beta-alanine-2-oxoglutarate transaminase (BATA) to Malonate semialdehyde.
B. N-Thiazolyl-β-Ala: The Synthetic Pharmacophore
The introduction of the thiazole ring creates a "Scaffold Hop" with distinct biological implications:
-
Loss of Transport: The bulk and lack of a cationic amine at pH 7.4 prevent recognition by TauT. Entry into cells is likely passive .
-
Enzyme Inhibition Potential: N-substituted beta-alanines are often investigated as inhibitors of BATA (preventing beta-alanine breakdown) or as Glucokinase Activators . The thiazole ring mimics the transition state or occupies hydrophobic pockets unavailable to the native substrate.
-
Sweetness/Taste Modulation: Structurally analogous to Suosan (N-(p-nitrophenyl)-β-alanine), a high-potency sweetener. The thiazole derivative may exhibit sweetness or bitter-masking properties by interacting with the T1R2/T1R3 receptor, driven by the lipophilic thiazole moiety.
-
Kinase/Enzyme Binding: The 2-aminothiazole motif is a "privileged structure" in kinase inhibitors (binding to the hinge region). This fragment may serve as a weak binder to ATP-binding sites in fragment-based screens.
C. Mechanistic Pathway Visualization
The following diagram contrasts the cellular fate of the two molecules.
Caption: Comparative cellular fate. Beta-alanine relies on active transport (TauT) for intracellular function, while N-Thiazolyl-β-Ala utilizes passive diffusion and targets surface receptors or enzymatic pockets via hydrophobic interactions.
Experimental Protocols for Comparative Evaluation
To objectively compare these compounds, the following experimental workflows are recommended. These protocols validate the shift from "Metabolite" to "Drug-like Molecule".
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To confirm the predicted increase in membrane permeability of the thiazole derivative compared to the impermeable beta-alanine.
-
Preparation: Dissolve both compounds in PBS (pH 7.4) to 10 mM.
-
Donor Plate: Add 300 µL of compound solution to the donor wells.
-
Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane solution (artificial membrane).
-
Acceptor Plate: Add 200 µL of fresh PBS to acceptor wells.
-
Incubation: Sandwich plates and incubate for 18 hours at room temperature.
-
Analysis: Quantify concentration in Donor and Acceptor wells using LC-MS/MS.
-
Expected Result:
-
Beta-alanine: Low permeability (
cm/s) due to zwitterionic charge. -
N-Thiazolyl-β-Ala: Moderate permeability (
cm/s) due to lipophilic thiazole ring and loss of net zero charge.
-
Protocol B: Comparative Glycine Receptor (GlyR) Electrophysiology
Purpose: To determine if the N-substitution abolishes the neurotransmitter activity of the parent scaffold.
-
System: HEK293 cells transiently expressing human GlyR
subunits. -
Method: Whole-cell patch-clamp recording (Voltage clamp at -60 mV).
-
Application:
-
Apply Beta-alanine (1 mM) as a positive control (expect ~60-80% of max Glycine current).
-
Apply N-Thiazolyl-β-Ala (10 µM - 1 mM).
-
-
Readout: Measure peak amplitude of chloride currents.
-
Interpretation:
-
If current is observed: The thiazole group fits the orthosteric site (unlikely due to bulk).
-
If no current: The derivative is "silent" at GlyR, reducing side-effect risks (sedation/hypotonia).
-
Protocol C: Transaminase (BATA) Inhibition Assay
Purpose: To test if the derivative inhibits the breakdown of endogenous beta-alanine.
-
Enzyme Source: Purified recombinant GABA-T (which often cross-reacts) or liver homogenates enriched in BATA.
-
Substrate: [14C]-Beta-alanine + 2-Oxoglutarate.
-
Inhibitor: Co-incubate with N-Thiazolyl-β-Ala (0.1 - 100 µM).
-
Reaction: 30 mins at 37°C. Stop with TCA.
-
Detection: Measure formation of [14C]-Malonate semialdehyde (or downstream metabolites) via HPLC-Radiometry.
-
Logic: If the thiazole derivative mimics the substrate but cannot be transaminated, it acts as a competitive inhibitor, potentially elevating endogenous beta-alanine levels.
References
-
Tiedje, K. E., et al. (2010). "The structural basis of beta-alanine transport by the taurine transporter (TauT)." Journal of Biological Chemistry. Link
-
Tinti, J. M., & Nofre, C. (1991). "Design of Sweeteners: A Rational Approach." ACS Symposium Series. (Detailed SAR of N-substituted beta-alanines as sweeteners). Link
-
Wiemer, A. J., et al. (2015). "Beta-alanine as a small molecule neurotransmitter." Neurochemistry International. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on Thiazole as an amide/amine bioisostere). Link
-
PubChem Compound Summary. "Beta-alanine (CID 239)." Link
(Note: Specific biological data for 3-[(1,3-Thiazol-2-yl)amino]propanoic acid is inferred from SAR principles of the N-heteroaryl-beta-alanine class due to the absence of a dedicated monograph in public databases.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
